molecular formula C18H9F6NO2 B3015243 2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione CAS No. 375835-84-0

2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B3015243
CAS No.: 375835-84-0
M. Wt: 385.265
InChI Key: GZBWFRGULIJYMY-UHFFFAOYSA-N
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Description

The compound seems to contain a 3,5-bis(trifluoromethyl)phenyl motif, which is a common feature in many organocatalysts . This motif is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states through explicit double hydrogen bonding .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, similar compounds, such as N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been developed and used extensively in promoting organic transformations .

Scientific Research Applications

Tautomerism and Structural Analysis

  • A study by Popova et al. (2016) synthesized a potentially tautomeric azomethine imide related to the queried compound. They explored its structure using spectroscopy data and quantum chemical calculations, demonstrating the compound's existence as a planar tricarbonyl tautomer stabilized by an intramolecular hydrogen bond (Popova et al., 2016).

Applications in Peptide Synthesis

  • Zhang et al. (2015) developed an efficient hypervalent iodine(III) reagent for the synthesis of dipeptides. This reagent, related to the compound of interest, demonstrated effectiveness in synthesizing various standard amino acids and a pentapeptide in protected form (Zhang et al., 2015).

Synthesis and Reactions

  • The synthesis and reactions of derivatives of indan-1,3-diones, which are structurally related to the queried compound, were studied by Augustin et al. (1979). They explored the reactions of these derivatives with nucleophiles, leading to various cyclic compounds and heterocycles (Augustin et al., 1979).

Ultrasound-Assisted Synthesis

  • Ghahremanzadeh et al. (2011) reported the synthesis of 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives using ultrasound irradiation, showcasing a method that employs an environmentally benign solvent and an inexpensive catalyst (Ghahremanzadeh et al., 2011).

Mechanism of Action

The 3,5-bis(trifluoromethyl)phenyl motif is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states through explicit double hydrogen bonding .

Safety and Hazards

While specific safety data for the requested compound was not found, compounds with similar motifs are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts, and there is ongoing research to further expand the applications of (thio)urea-based catalysts .

Properties

IUPAC Name

2-[[3,5-bis(trifluoromethyl)phenyl]iminomethyl]-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9F6NO2/c19-17(20,21)9-5-10(18(22,23)24)7-11(6-9)25-8-14-15(26)12-3-1-2-4-13(12)16(14)27/h1-8,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEFYOFVZPSXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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